REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10](O)=[O:11])=O)(C)(C)C.CN1CCOCC1.[Cl:20]C(OCC(C)C)=O.[NH:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1>O1CCCC1>[ClH:20].[NH2:8][CH2:9][C:10]([N:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:11] |f:5.6|
|
Name
|
|
Quantity
|
876 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
506 mg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
782 mg
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and 1N aqueous solution of sodium hydroxide
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium hydrogencarbonate and brine, and was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in a solvent mixture of ethyl acetate (10 ml)-tetrahydrofuran (5 ml)
|
Type
|
ADDITION
|
Details
|
4N hydrochloric acid Ethyl acetate solution (5 ml) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the crude product
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
and the crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried under aeration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.16 mmol | |
AMOUNT: MASS | 573 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |